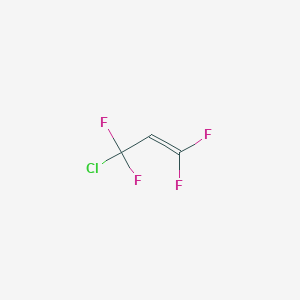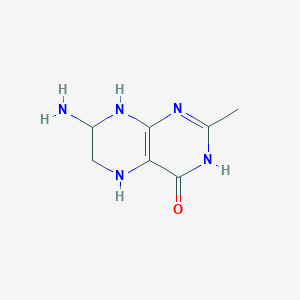![molecular formula C12H17BrO2 B13825303 Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl-](/img/structure/B13825303.png)
Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[33113,7]decane-1-carboxylicacid,3-bromo-5-methyl- is a complex organic compound characterized by its unique tricyclic structure This compound is part of the adamantane family, known for its rigid and stable framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl- typically involves multiple steps, starting from simpler precursors. One common method involves the bromination of Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, followed by methylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methyl iodide or dimethyl sulfate for methylation. The reactions are usually carried out in the presence of a catalyst such as iron or aluminum chloride, under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify its existing structure.
Addition Reactions: The presence of double bonds in the tricyclic structure allows for addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or acetone.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone.
Wissenschaftliche Forschungsanwendungen
Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and enzyme inhibition.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and rigidity.
Wirkmechanismus
The mechanism by which Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The tricyclic structure provides a rigid framework that enhances its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[3.3.1.13,7]decane-1-carboxylic acid: Lacks the bromine and methyl groups, resulting in different chemical properties and reactivity.
1-Bromo-3,5-dimethyladamantane: Similar structure but differs in the position of the bromine and methyl groups.
2-Bromoadamantane: Another related compound with a bromine atom but without the carboxylic acid group.
Uniqueness
Tricyclo[33113,7]decane-1-carboxylicacid,3-bromo-5-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C12H17BrO2 |
|---|---|
Molekulargewicht |
273.17 g/mol |
IUPAC-Name |
(1S,3R,5S,7R)-3-bromo-5-methyladamantane-1-carboxylic acid |
InChI |
InChI=1S/C12H17BrO2/c1-10-2-8-3-11(5-10,9(14)15)7-12(13,4-8)6-10/h8H,2-7H2,1H3,(H,14,15)/t8-,10+,11+,12-/m1/s1 |
InChI-Schlüssel |
AQYMJKFAOHCXOD-NUGNTBJXSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]3C[C@](C1)(C[C@@](C3)(C2)Br)C(=O)O |
Kanonische SMILES |
CC12CC3CC(C1)(CC(C3)(C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3](/img/structure/B13825221.png)


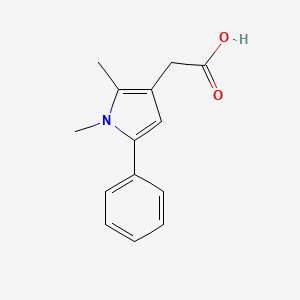
![[1-(2-Methyl-1,3-dioxolan-2-yl)cyclopentyl]methanamine](/img/structure/B13825239.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one](/img/structure/B13825244.png)
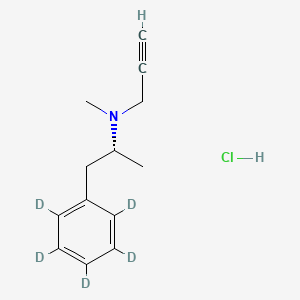
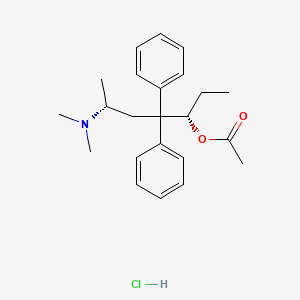
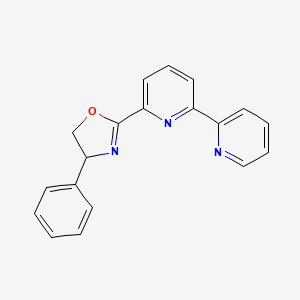
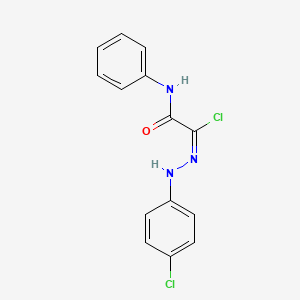
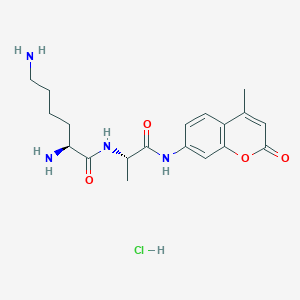
![Acetamide,N-1H-benzo[D]imidazol-1-YL-](/img/structure/B13825286.png)
